Designated Intermediate for a Clinically Advanced GPR40 Agonist (LY2922470)
The procurement value of 1179846-35-5 is anchored to its role as the designated intermediate for LY2922470, a GPR40 agonist that entered early clinical development [1]. The compound is not merely a theoretical building block; its dihydroquinoline core is a critical structural component of LY2922470, which demonstrated a half-maximal effective concentration (EC50) of 0.02 μM against human GPR40 in a calcium flux assay, making it significantly more potent than early-generation agonists [1]. Generic 8-substituted dihydroquinolines without the specific N-acryloyl moiety would not advance this synthesis pathway.
| Evidence Dimension | Potency of Final Drug Product Synthesized from Core Scaffold |
|---|---|
| Target Compound Data | The target compound is a key intermediate for LY2922470. |
| Comparator Or Baseline | LY2922470 exhibits an EC50 of 0.02 μM against human GPR40 [1]. |
| Quantified Difference | This specific scaffold is integral to achieving nanomolar potency, which is a hallmark of the second-generation GPR40 agonist class. |
| Conditions | Calcium flux assay in HEK293 cells expressing human GPR40. |
Why This Matters
Procurement of this specific intermediate guarantees chemical fidelity to the published synthesis route of a clinically-tested therapeutic candidate, de-risking the SAR exploration of a validated biological target.
- [1] Hamdouchi, C., Kahl, S. D., Lewis, A. P., et al. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry, 2016, 59(24), 10891-10916. View Source
